molecular formula C14H14F2N2O4S2 B5792093 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-difluorobenzenesulfonamide

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-difluorobenzenesulfonamide

Cat. No. B5792093
M. Wt: 376.4 g/mol
InChI Key: RKUBNRSZGHUJNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds, including N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-difluorobenzenesulfonamide, often involves the reaction of sulfonyl chlorides with amines or their derivatives. The specific synthetic pathways can vary, incorporating different substituents to modify the compound's properties for desired applications. Studies on similar sulfonamide compounds have explored structure-activity relationships, revealing how modifications in the sulfonyl group or the inclusion of different functional groups affect the compound's biological activity and solubility (Mun et al., 2012).

Molecular Structure Analysis

The molecular structure of sulfonamides, including the subject compound, is critical in determining their interaction with biological targets. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used to elucidate these structures. For example, studies on related compounds have provided insights into how molecular conformations and the presence of specific functional groups, like difluoromethyl groups, influence their pharmacological profiles (Bar & Bernstein, 1985).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including alkylation, acylation, and sulfonation. These reactions can significantly alter the compounds' chemical properties, such as solubility and stability. For instance, the reactivity of sulfonamide groups towards electrophilic and nucleophilic substitutions allows for the synthesis of a wide range of derivatives with varied biological activities (Fukuyama et al., 1995).

Physical Properties Analysis

The physical properties of sulfonamides, such as melting point, solubility, and crystalline structure, are influenced by their molecular structure. The presence of functional groups like the difluoromethyl group can enhance the compounds' lipophilicity, affecting their absorption and distribution in biological systems. Detailed studies on related sulfonamides have explored these aspects, highlighting the importance of molecular design in optimizing physical properties for specific applications (Shakuntala et al., 2017).

Chemical Properties Analysis

The chemical properties of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-difluorobenzenesulfonamide, such as acidity, basicity, and reactivity towards various reagents, are pivotal in its interactions and mechanisms of action. Studies on sulfonamides have shown that these properties can be tailored through chemical modifications, affecting their biological activity and potential therapeutic applications. Investigations into the sulfonamide moiety's reactivity have provided insights into developing novel compounds with improved efficacy and safety profiles (Fattah et al., 2019).

properties

IUPAC Name

3,4-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O4S2/c15-13-6-5-12(9-14(13)16)24(21,22)18-8-7-10-1-3-11(4-2-10)23(17,19)20/h1-6,9,18H,7-8H2,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUBNRSZGHUJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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